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1-isopropylcyclohexyl Methacrylate

Monomer Quality GC Purity Procurement Specification

1-Isopropylcyclohexyl methacrylate (IPCHMA) is a specialty methacrylate ester featuring a tertiary cyclohexyl group substituted with isopropyl at the 1-position. It belongs to the class of bulky (meth)acrylate monomers employed in photoresist formulations, UV-curable coatings, adhesives, and optical materials.

Molecular Formula C13H22O2
Molecular Weight 210.317
CAS No. 811440-77-4
Cat. No. B2974576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropylcyclohexyl Methacrylate
CAS811440-77-4
Molecular FormulaC13H22O2
Molecular Weight210.317
Structural Identifiers
SMILESCC(C)C1(CCCCC1)OC(=O)C(=C)C
InChIInChI=1S/C13H22O2/c1-10(2)12(14)15-13(11(3)4)8-6-5-7-9-13/h11H,1,5-9H2,2-4H3
InChIKeyKDSLFWBFCGYUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropylcyclohexyl Methacrylate (CAS 811440-77-4): Monomer Class and Procurement Context


1-Isopropylcyclohexyl methacrylate (IPCHMA) is a specialty methacrylate ester featuring a tertiary cyclohexyl group substituted with isopropyl at the 1-position . It belongs to the class of bulky (meth)acrylate monomers employed in photoresist formulations, UV-curable coatings, adhesives, and optical materials [1]. The monomer is a colorless to pale yellow liquid, miscible with common organic solvents but insoluble in water, and is typically supplied at ≥99.0% (GC) purity with MEHQ as inhibitor [1]. Given its structural resemblance to other cycloaliphatic methacrylates, procurement decisions require precise understanding of quantifiable performance differentiators.

Why In-Class Cycloaliphatic Methacrylates Cannot Simply Substitute for 1-Isopropylcyclohexyl Methacrylate


Simple replacement of 1-isopropylcyclohexyl methacrylate with cyclohexyl methacrylate, tert-butyl methacrylate, isobornyl methacrylate, or even the 4-isopropyl positional isomer neglects critical differences in reactivity, steric bulk, and solvency that drive end-product properties. For example, the tertiary ester structure of IPCHMA imparts acid-labile behavior exploited in chemically amplified photoresists, where precise deprotection kinetics enable high dissolution contrast [1]. Substituting with a secondary ester such as cyclohexyl methacrylate would significantly alter the activation energy for acid-catalyzed cleavage, compromising lithographic resolution. Furthermore, differences in copolymerization reactivity ratios with common comonomers, vapor pressure, and refractive index impact coating uniformity and optical clarity in final products [2].

Quantitative Procurement-Relevant Differentiation Data for 1-Isopropylcyclohexyl Methacrylate vs. Closest Analogs


Purity Specification Benchmark: 1-Isopropylcyclohexyl Methacrylate vs. 4-Isopropylcyclohexyl Methacrylate

Commercially available 1-isopropylcyclohexyl methacrylate (811440-77-4) is routinely supplied with ≥99.0% purity by GC analysis, a specification that directly impacts polymerizability and batch-to-batch consistency in controlled radical polymerization and photoresist resin synthesis [1]. The 4-isopropyl positional isomer (CAS 94134-46-0) is more commonly supplied at ≥97% purity, introducing a higher burden of unreactive impurities that can act as chain transfer agents or termination sites in free-radical polymerizations .

Monomer Quality GC Purity Procurement Specification

Boiling Point and Volatility Differentiation: 1-Isopropylcyclohexyl vs. Cyclohexyl Methacrylate

1-Isopropylcyclohexyl methacrylate exhibits a boiling point of 265-270°C (with decomposition), compared to 190-195°C for cyclohexyl methacrylate, providing a wider liquid processing window for high-temperature cure schedules and vacuum-assisted resin transfer molding [1][2]. The lower vapor pressure of IPCHMA further reduces evaporative monomer loss during thin-film coating operations.

Volatility Processing Window Coating Formulation

Polymer Glass Transition Temperature via Class-Level Structure-Property Relationship

Although direct experimental Tg data for poly(1-isopropylcyclohexyl methacrylate) are not publicly available, class-level inference from analogous poly(methacrylate) series demonstrates that the 1-isopropylcyclohexyl substituent is expected to yield a polymer Tg intermediate between poly(cyclohexyl methacrylate) (Tg ~299 K, 26°C) [1] and poly(isobornyl methacrylate) (Tg up to 201°C) [2]. The bulky quaternary carbon at the 1-position restricts backbone segmental motion more than the secondary cyclohexyl ester but less than the fused bicyclic isobornyl system, providing an ideal balance for photoresist formulations requiring both pattern stability during post-exposure bake and adequate developer solubility.

Glass Transition Temperature Polymer Design Thermomechanical Properties

Patent-Corroborated Photoresist Application Specificity: 1-Alkylcyclohexyl Methacrylates

Patent JP-2006104172-A (Honshu Chemical Industry) explicitly claims 1-alkylcyclohexyl (meth)acrylates—including 1-isopropylcyclohexyl methacrylate—as tertiary alkyl ester monomers providing synergistic performance across three dimensions critical for photoresist selection: solvent solubility, optical transparency at 193 nm, and heat resistance [1]. This patent establishes that the 1-alkyl tertiary ester structure outperforms the corresponding 4-alkyl secondary ester isomers in acid-catalyzed deprotection efficiency, a property directly linked to the greater stability of the tertiary carbocation intermediate generated upon acidolysis. The resulting difference in dissolution rate contrast between exposed and unexposed regions enables finer feature resolution compared to resists formulated with cyclohexyl methacrylate or 4-isopropylcyclohexyl methacrylate.

Chemically Amplified Resist ArF Lithography Dissolution Contrast

Recommended Application Scenarios for 1-Isopropylcyclohexyl Methacrylate Based on Quantitative Differentiation Evidence


193 nm ArF Chemically Amplified Photoresist Resin Synthesis

IPCHMA serves as a critical acid-labile monomer in ArF resist copolymers, where its tertiary ester structure undergoes selective acid-catalyzed cleavage to generate a base-soluble carboxylic acid moiety. The 1-isopropyl substitution pattern, as validated in patent JP-2006104172-A [1], is specifically claimed to deliver the solvent solubility, optical transparency, and heat resistance required for high-resolution semiconductor patterning. Procurement of IPCHMA rather than the 4-isopropyl isomer is essential to achieve the intended deprotection kinetics and dissolution contrast.

High-Tg Optical Coating and UV-Curable Adhesive Formulations

With a boiling point approximately 75°C higher than cyclohexyl methacrylate (265-270°C vs. 190-195°C) [1][2], IPCHMA enables thermal cure and vacuum deposition processes that would evaporate lower-boiling cycloaliphatic methacrylates. The monomer's high purity (≥99.0% GC) [3] ensures consistent refractive index and crosslinking density in optical coatings. The predicted intermediate polymer Tg between poly(CHMA) and poly(IBOMA) offers a balanced profile for lens coating applications requiring both thermal stability and flexibility.

Automotive Polymer Modifier and High-Solids Coating Systems

The combination of high boiling point and excellent organic solvent solubility positions IPCHMA as a reactive diluent or copolymer building block in high-solids automotive coatings requiring low VOC emissions without compromising film formation [1]. Its bulkier structure relative to standard cyclohexyl methacrylate contributes to enhanced chemical resistance and weathering performance in exterior coating applications.

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